molecular formula C22H22N2O B4644914 N-BENZHYDRYL-N'-(2-ETHYLPHENYL)UREA

N-BENZHYDRYL-N'-(2-ETHYLPHENYL)UREA

Cat. No.: B4644914
M. Wt: 330.4 g/mol
InChI Key: YFAHFLZLZMHIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZHYDRYL-N’-(2-ETHYLPHENYL)UREA is an organic compound that belongs to the class of benzhydryl derivatives. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. The compound also contains a urea moiety, which is a functional group with the formula CO(NH2)2. The presence of the 2-ethylphenyl group adds further complexity to the molecule, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZHYDRYL-N’-(2-ETHYLPHENYL)UREA typically involves the reaction of benzhydrylamine with 2-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-BENZHYDRYL-N’-(2-ETHYLPHENYL)UREA can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZHYDRYL-N’-(2-ETHYLPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or 2-ethylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzophenone derivatives.

    Reduction: Benzhydrol derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

N-BENZHYDRYL-N’-(2-ETHYLPHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZHYDRYL-N’-(2-ETHYLPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZHYDRYL-N’-(2-CHLOROETHYL)UREA
  • N-BENZHYDRYL-N’-(2-METHYLPHENYL)UREA
  • N-BENZHYDRYL-N’-(2-PIPERIDINYL)UREA

Uniqueness

N-BENZHYDRYL-N’-(2-ETHYLPHENYL)UREA is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzhydryl-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-2-17-11-9-10-16-20(17)23-22(25)24-21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-16,21H,2H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAHFLZLZMHIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZHYDRYL-N'-(2-ETHYLPHENYL)UREA
Reactant of Route 2
Reactant of Route 2
N-BENZHYDRYL-N'-(2-ETHYLPHENYL)UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-BENZHYDRYL-N'-(2-ETHYLPHENYL)UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-BENZHYDRYL-N'-(2-ETHYLPHENYL)UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-BENZHYDRYL-N'-(2-ETHYLPHENYL)UREA
Reactant of Route 6
Reactant of Route 6
N-BENZHYDRYL-N'-(2-ETHYLPHENYL)UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.